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Compound of Interest

Compound Name: 2,3-Dichloronitrobenzene

Cat. No.: B165493

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative toxicity of dichloronitrobenzene
(DCNB) isomers, supported by experimental data from peer-reviewed studies and regulatory
assessments. Dichloronitrobenzenes are a group of six structural isomers used as
intermediates in the synthesis of pharmaceuticals, agrochemicals, and pigments.[1]
Understanding their differential toxicity is crucial for risk assessment, safe handling, and the
development of safer alternatives.

Mechanisms of Toxicity: Metabolic Activation

The toxicity of dichloronitrobenzene isomers is closely linked to their metabolism. A primary
pathway involves the reduction of the nitro group (-NO2z) to an amino group (-NHz), forming the
corresponding dichloroaniline metabolite.[2][3][4] This biotransformation is a critical activation
step, as the resulting dichloroanilines are implicated in the observed hematotoxicity and other
systemic effects. A key toxic outcome is methemoglobinemia, a condition where the iron in
hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[3]

Methemoglobinemia
Reduction of
Dichloronitrobenzene Nitro Group Metabolic Activation Dichloroaniline
(Parent Compound) (Nitroreductases) (Metabolite)

Organ Damage
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Caption: General metabolic activation pathway for dichloronitrobenzene toxicity.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for the dichloronitrobenzene
isomers. The data is primarily derived from studies in rodents, which are standard models for
toxicological assessment.

Table 1: Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LDso), the dose
required to kill 50% of a test population. Lower LDso values indicate higher acute toxicity.

Oral LDso (mg/kg Dermal LDso
bw) (mglkg bw)

Isomer CAS No.

381 (male rat), 512 .
2,3-DCNB 3209-22-1 Data not available
(female rat)

2,4-DCNB 611-06-3 387 - 990 (rat)[4][5] 921 (rat)[4][5]

800 (guinea pig), 1000
2,5-DCNB 89-61-2 >2000 (rat)[3]
- 2503 (rat)[3]

Toxic in contact with

2,6-DCNB 601-88-7 Harmful if swallowed i

skin
3,4-DCNB 99-54-7 1600 - 3200 (rat)[6] Data not available
3,5-DCNB 618-62-2 Harmful if swallowed* Data not available

Specific LDso values
not cited in the
reviewed sources, but

classified as toxic.

Table 2: Repeated Dose & Reproductive Toxicity
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The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically
significant adverse effects are observed. It is a key metric from repeated-dose studies.

NOAEL .
Isomer CAS No. Study Details
(mglkgl/day)
Data from repeated
2,3-DCNB 3209-22-1 5 (Repeated Dose) dose toxicity
assessment.
Data from

100 (Reproductive)

reproductive toxicity

assessment.

2,4-DCNB

611-06-3 <8 (Systemic Toxicity)

Combined repeated
dose and
reproductive/develop
mental toxicity test
(OECD TG 422).[5]

40 (Reproductive)

OECD TG 422 study

in rats.[5]

2,5-DCNB

LOAEL of 93
(Hepatotoxicity)

89-61-2

13-week feeding study

in male rats.[3]

NOAEL/LOAEL data for 2,6-, 3,4-, and 3,5-DCNB were not available in the reviewed sources.

Genotoxicity and Carcinogenicity

Genotoxicity assays assess the potential of a substance to damage genetic material.

Carcinogenicity is the potential to cause cancer.

Table 3: Genotoxicity and Carcinogenicity Summary
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IARC
Ames Test Chromosomal . o
Isomer . . ) L. Carcinogenicity
(Bacterial Mutation) Aberration (in vitro) L
Classification
Positive (with and
2,3-DCNB Data not available without metabolic Not Classified
activation)
Group 2B: Possibly
2,4-DCNB Positive[5] Negative[5] carcinogenic to
humans[4][7]
] Group 2B: Possibly
Mixed results (some - ] )
2,5-DCNB N Positive[3] carcinogenic to
positive)[3]
humans|[3][7]
Suspected of causing )
2,6-DCNB _ Data not available May cause cancer
genetic defects
3,4-DCNB Data not available Data not available Not Classified
3,5-DCNB Data not available Data not available Not Classified

Classification based
on safety data sheets;
specific study results

not detailed.

Experimental Protocols

The toxicity data presented are primarily derived from standardized testing guidelines
established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD TG 401)

This test provides information on health hazards from a single oral exposure.[8]

¢ Animal Selection: Typically, young adult rodents (e.g., rats) of a single sex are used.[8]
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o Dose Administration: The test substance is administered by gavage in graduated doses to
several groups of animals, with one dose per group.[8]

» Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.[8]

o Pathology: A gross necropsy is performed on all animals at the end of the study to identify
any pathological changes.[8]

Endpoint: The LDso value is calculated statistically from the dose-response data.[8]

Bacterial Reverse Mutation Test /| Ames Test (Based on
OECD TG 471)

This in vitro assay is widely used to detect a compound's potential to cause gene mutations.[9]
[10]
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Caption: A simplified workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

 Strain Selection: Amino acid-requiring strains of bacteria (e.g., Salmonella typhimurium or
Escherichia coli) with known mutations are used.[11]

» Metabolic Activation: The test is performed both with and without an exogenous metabolic
activation system (S9 mix from rat liver) to mimic mammalian metabolism.[9]

o Exposure: Bacteria are exposed to various concentrations of the test substance.[10]
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e Plating & Incubation: The treated bacteria are plated on a minimal medium lacking the
required amino acid.[10]

e Scoring: Only bacteria that have undergone a reverse mutation can synthesize the amino
acid and form colonies. These "revertant” colonies are counted. A significant, dose-related
increase in revertant colonies compared to the control indicates a positive (mutagenic) result.

[9]

In Vitro Mammalian Chromosomal Aberration Test
(Based on OECD TG 473)

This assay identifies agents that cause structural damage to chromosomes in cultured
mammalian cells.[12]

e Cell Culture: Established mammalian cell lines (e.g., Chinese Hamster Ovary cells) or
primary cell cultures are used.[13]

» Exposure: Cell cultures are exposed to at least three concentrations of the test substance,
both with and without metabolic activation (S9 mix).[14]

o Metaphase Arrest: After exposure, cells are treated with a substance (e.g., colcemid) that
arrests them in the metaphase stage of cell division, when chromosomes are condensed and
visible.[14]

o Microscopic Analysis: Cells are harvested, stained, and analyzed microscopically to identify
and quantify structural chromosome aberrations (e.g., breaks, gaps, rearrangements).[12]

o Evaluation: A statistically significant, dose-dependent increase in the number of cells with
chromosomal aberrations indicates a positive result.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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